8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE -

8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Catalog Number: EVT-5660037
CAS Number:
Molecular Formula: C20H21N5O3
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

Compound Description: Linagliptin, also known as BI 1356 and marketed under the brand name Tradjenta, is a potent, long-acting, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Linagliptin works by increasing incretin levels, which in turn stimulates insulin release and decreases glucagon secretion, thereby regulating blood glucose levels. [, ]

Relevance: Linagliptin shares a core 3,7-dihydro-1H-purine-2,6-dione scaffold with 8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature substitutions at the 3, 7, and 8 positions of the purine ring system. The presence of different substituents at these positions contributes to the unique pharmacological profiles of each compound. [, ]

Sitagliptin

Compound Description: Sitagliptin, marketed under the brand name Januvia, is another DPP-4 inhibitor used in the treatment of type 2 diabetes. It functions similarly to linagliptin by enhancing the activity of incretin hormones. []

Relevance: Although not structurally identical, Sitagliptin belongs to the same pharmacological class as Linagliptin and also targets the DPP-4 enzyme. Its inclusion in research discussing Linagliptin and other related compounds underscores the importance of the DPP-4 inhibitor class in managing type 2 diabetes and highlights the exploration of diverse chemical structures for optimal therapeutic efficacy. []

Alogliptin

Compound Description: Alogliptin, marketed under the brand name Nesina, is yet another DPP-4 inhibitor used in the treatment of type 2 diabetes. Similar to linagliptin and sitagliptin, it works by increasing the levels of incretins. []

Relevance: While not structurally identical, Alogliptin, like Sitagliptin, is grouped under the same pharmacological class as Linagliptin, targeting the DPP-4 enzyme. Its presence in the research emphasizes the ongoing search for diverse and effective DPP-4 inhibitors to address the needs of patients with type 2 diabetes. []

Saxagliptin

Compound Description: Saxagliptin, marketed under the brand name Onglyza, is another DPP-4 inhibitor used in the treatment of type 2 diabetes. Like the other DPP-4 inhibitors mentioned, it works by increasing the levels of incretins. []

Relevance: Saxagliptin is another member of the DPP-4 inhibitor class, similar to Linagliptin, Sitagliptin, and Alogliptin. It shares the therapeutic target and mechanism of action with these compounds. The inclusion of Saxagliptin in the research further demonstrates the variety of chemical structures being explored within the DPP-4 inhibitor class for treating type 2 diabetes. []

Vildagliptin

Compound Description: Vildagliptin, marketed under the brand name Galvus, is a DPP-4 inhibitor used in the treatment of type 2 diabetes. It shares a similar mechanism of action with other DPP-4 inhibitors, increasing the levels of incretins. []

Relevance: Vildagliptin, like the previously mentioned compounds, is classified as a DPP-4 inhibitor, highlighting the importance of this drug class in diabetes management. Although it differs structurally, its inclusion in research alongside Linagliptin and other DPP-4 inhibitors emphasizes the continuous exploration of new chemical entities within this class for improved therapeutic outcomes in type 2 diabetes. []

8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Compound Description: This compound is another name for Linagliptin, highlighting the use of different chemical naming conventions in scientific literature. []

Relevance: This compound is structurally identical to 8-[(2-Furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, emphasizing the importance of recognizing different naming conventions for the same chemical entity in research. []

7-but-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is the primary metabolite of Linagliptin, formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation followed by stereoselective reduction by aldo-keto reductases and carbonyl reductases. []

Relevance: CD1790 is structurally similar to 8-[(2-Furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, with the key difference being the presence of a 3S-hydroxy group on the piperidine ring in CD1790. Understanding the metabolic pathway and structural changes associated with Linagliptin metabolism is crucial for evaluating its pharmacokinetic profile and potential drug interactions. []

7-but-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: CD10604 is a key intermediate metabolite in the formation of CD1790 from Linagliptin. It is generated through CYP3A4-dependent oxidation of Linagliptin and subsequently undergoes reduction to form CD1790. []

Relevance: CD10604 shares structural similarities with 8-[(2-Furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, with the key difference being the presence of a 3-oxo group on the piperidine ring in CD10604. The identification of CD10604 as an intermediate metabolite provides insights into the metabolic fate of Linagliptin. []

8-bromo-3-methyl-xanthine

Compound Description: This compound serves as a crucial starting material in the synthesis of Linagliptin. Its reactivity at the 8-position allows for the introduction of various substituents, ultimately leading to the final Linagliptin structure. []

Relevance: 8-bromo-3-methyl-xanthine represents a key building block in the synthetic pathway of Linagliptin. It shares the core xanthine structure with 8-[(2-Furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, highlighting the importance of synthetic chemistry in developing novel pharmaceutical compounds. []

8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl) methyl]-1H- purine-2,6-dione

Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. Its preparation involves a one-pot reaction of 8-bromo-3-methyl-xanthine with 1-bromo-2-butyne followed by the addition of 2-chloro-4-methyl-quinazoline. []

Relevance: This compound represents a more advanced intermediate in the Linagliptin synthesis, incorporating structural features that are closer to the final compound compared to 8-bromo-3-methyl-xanthine. This highlights the stepwise approach often employed in synthetic chemistry to build complex molecules like Linagliptin. []

(R)-3- aminopiperidine dihydrochloride salt

Compound Description: This compound is a reagent used in the final step of Linagliptin synthesis. It reacts with 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione to introduce the (R)-3-aminopiperidin-1-yl substituent at the 8 position of the purine ring. []

Relevance: (R)-3- aminopiperidine dihydrochloride salt provides the crucial (R)-3-aminopiperidin-1-yl moiety found in the final Linagliptin structure. Its specific stereochemistry is essential for the biological activity of Linagliptin. []

1-ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4- methoxyphenyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound represents a xanthine derivative investigated for its potential as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are commonly used in the treatment of erectile dysfunction. []

Relevance: Similar to 8-[(2-Furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, this compound belongs to the xanthine class of compounds. This highlights the versatility of the xanthine scaffold as a starting point for developing various therapeutic agents targeting different enzymes or pathways. []

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

Compound Description: MKS-492 is a compound classified as a type III isozyme inhibitor of cyclic nucleotide phosphodiesterase (PDE). It has shown activity in various animal models of allergic reactions, including the inhibition of antigen-induced bronchoconstriction, PAF-induced bronchoconstriction, and leukotriene B4-induced airway eosinophilia. []

Relevance: This compound, like 8-[(2-Furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, belongs to the class of substituted purine-2,6-diones. It highlights the importance of this core structure in medicinal chemistry and its presence in compounds with diverse pharmacological activities. The distinct substitution patterns around the purine ring likely contribute to the specific biological activity of each compound. []

Properties

Product Name

8-((2-FURYLMETHYL)AMINO)-3-ME-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

IUPAC Name

8-(furan-2-ylmethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C20H21N5O3/c1-24-17-16(18(26)23-20(24)27)25(11-5-9-14-7-3-2-4-8-14)19(22-17)21-13-15-10-6-12-28-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,21,22)(H,23,26,27)

InChI Key

OJQJQQOSWGKJRP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCCC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.